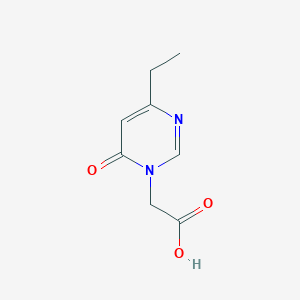
2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Vue d'ensemble
Description
2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as 2-EOPAA, is a synthetic organic compound with a variety of potential applications in science and medicine. It is a derivative of the amino acid pyrimidine and has a molecular formula of C7H10N2O3. 2-EOPAA is an important intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, dyes, and agrochemicals. It is also a key component of a number of biochemical pathways and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research on derivatives of pyrimidinyl acetic acid focuses on their synthesis, characterization, and potential as intermediates in the production of more complex compounds. For instance, the synthesis of 2-iminoimidazolidin-4-one derivatives through the cyclization of aryl-guanidines with ethyl bromoacetate and other reagents explores new pathways in heterocyclic chemistry, potentially leading to compounds with novel properties (Shestakov, Sidorenko, & Shikhaliev, 2007). Another study provides a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, offering a foundation for further exploration of pyrimidine chemistry and its applications (Brown & Waring, 1977).
Antimicrobial and Anticancer Activities
Some derivatives of pyrimidinyl acetic acid have been evaluated for their antimicrobial and anticancer activities. For example, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine exhibited good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Another study focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, investigating their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrimidinyl derivatives in developing therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Material Science and Corrosion Inhibition
Research also extends to material science, where derivatives of pyrimidinyl acetic acid are evaluated as corrosion inhibitors. A study demonstrated the effectiveness of a new hydrazide derivative in protecting mild steel in acidic solutions, highlighting the potential of these compounds in industrial applications (Abdallah, Ahmed, & Saleh, 2016).
Propriétés
IUPAC Name |
2-(4-ethyl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-6-3-7(11)10(5-9-6)4-8(12)13/h3,5H,2,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYIQDXVDHRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




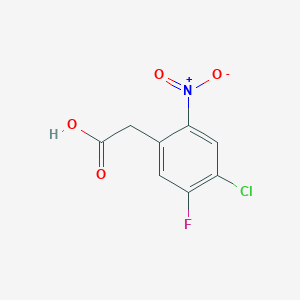
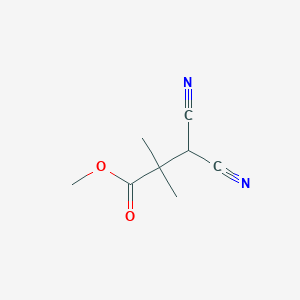
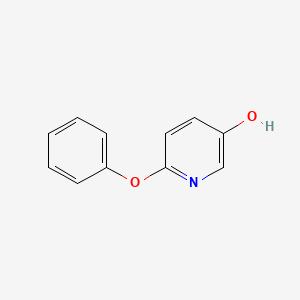
![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)


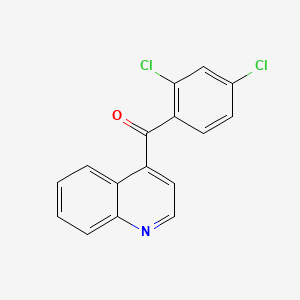
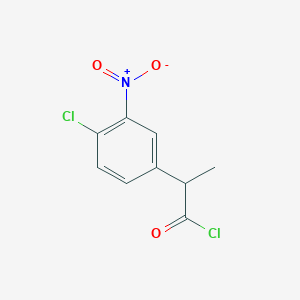
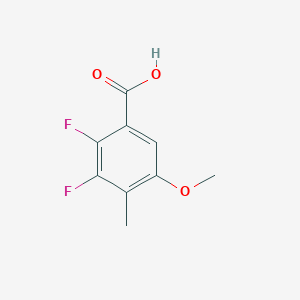
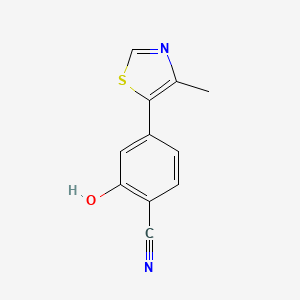
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)

